Angiogenin Fragment (108-123)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiogenin Fragment (108-123) is a peptide derived from the C-terminal segment of angiogenin, a protein known for its role in inducing angiogenesis, the formation of new blood vessels. This fragment, comprising amino acids 108 to 123, has been shown to inhibit the enzymatic and biological activities of angiogenin . It is primarily used in scientific research to study its effects on angiogenesis and related biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiogenin Fragment (108-123) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).
Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).
Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
Chemical Reactions Analysis
Types of Reactions: Angiogenin Fragment (108-123) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Fmoc-protected amino acid derivatives during SPPS.
Major Products:
Oxidized peptide: Methionine sulfoxide-containing peptide.
Reduced peptide: Peptide with free thiol groups.
Substituted peptide: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Angiogenin Fragment (108-123) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of angiogenin in angiogenesis and its inhibition.
Medicine: Explores potential therapeutic applications in diseases involving abnormal blood vessel formation, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of angiogenesis inhibitors for therapeutic use.
Mechanism of Action
Angiogenin Fragment (108-123) exerts its effects by inhibiting the enzymatic activity of angiogenin. It binds to angiogenin and prevents it from degrading tRNA, a process essential for angiogenin’s biological activity . This inhibition leads to a decrease in neovascularization, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.
Comparison with Similar Compounds
Angiogenin (full-length): The parent protein from which the fragment is derived.
VEGF (Vascular Endothelial Growth Factor): Another protein involved in angiogenesis.
bFGF (basic Fibroblast Growth Factor): A growth factor that also promotes blood vessel formation.
Uniqueness: Angiogenin Fragment (108-123) is unique in its ability to specifically inhibit the enzymatic activity of angiogenin without affecting other angiogenic factors. This specificity makes it a valuable tool for dissecting the role of angiogenin in various biological processes and for developing targeted anti-angiogenic therapies.
Biological Activity
Angiogenin, a member of the ribonuclease superfamily, plays a crucial role in angiogenesis—the formation of new blood vessels. The fragment Angiogenin (108-123) specifically inhibits the biological and enzymatic activities of the full-length angiogenin protein. This article delves into the biological activity of Angiogenin Fragment (108-123), highlighting its mechanisms, research findings, and potential applications.
Overview of Angiogenin
Angiogenin is a secreted ribonuclease that is widely expressed in vertebrates and is known for its role in stimulating angiogenesis. It interacts with endothelial cells and induces various cellular responses that initiate the process of new blood vessel formation. The structure of angiogenin includes several functional domains essential for its biological activity, including receptor binding motifs and catalytic sites for enzymatic action .
Angiogenin Fragment (108-123) exerts its effects primarily by inhibiting the enzymatic activity of angiogenin. This inhibition occurs through direct binding to angiogenin, preventing it from degrading transfer RNA (tRNA) and thereby reducing its angiogenic activity. The fragment has been shown to have an apparent inhibition constant (Ki) value of 278 μM, indicating its potency in inhibiting angiogenin's enzymatic functions .
Inhibition of Neovascularization
One significant finding regarding Angiogenin Fragment (108-123) is its ability to decrease neovascularization. In chick chorioallantoic membrane assays, this fragment has been shown to significantly inhibit blood vessel formation induced by angiogenin, demonstrating its potential as an anti-angiogenic agent .
Effects on Cell Proliferation
Studies indicate that angiogenin can inhibit smooth muscle cell (SMC) proliferation. When human recombinant angiogenin was introduced to SMC cultures, a marked reduction in cell proliferation was observed. This effect was further enhanced when Angiogenin Fragment (108-123) was present, suggesting that this fragment could be utilized to modulate SMC growth in vascular diseases .
Case Studies
- Cancer Research : In colorectal and pancreatic cancer studies, elevated levels of angiogenin have been linked to increased tumor microvessel density and poor patient survival rates. The use of Angiogenin Fragment (108-123) in these contexts may provide insights into therapeutic strategies aimed at inhibiting tumor growth through anti-angiogenic mechanisms .
- Neurodegenerative Diseases : Angiogenin has also been implicated in neuroprotective activities. Research suggests that Angiogenin Fragment (108-123) may play a role in protecting motoneurons during neurodegeneration, potentially offering new avenues for treatment strategies in diseases like amyotrophic lateral sclerosis (ALS) .
Comparative Data Table
Property | Angiogenin | Angiogenin Fragment (108-123) |
---|---|---|
Molecular Weight | ~14 kDa | ~2 kDa |
Inhibition Constant (Ki) | N/A | 278 μM |
Biological Activity | Promotes angiogenesis | Inhibits angiogenesis |
Cell Type Affected | Endothelial cells | Smooth muscle cells |
Clinical Implications | Tumor progression | Potential anti-cancer therapy |
Properties
Molecular Formula |
C83H132N26O24 |
---|---|
Molecular Weight |
1878.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.